VEGFR-IN-1 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. Structurally, it belongs to the well-established quinazoline-diaryl urea class of kinase inhibitors, a scaffold known for its interaction with the kinase hinge region and allosteric sites. This compound serves as a critical tool for investigating VEGFR-2 signaling pathways, which are central to endothelial cell proliferation, migration, and vascular permeability. NOTE: Quantitative performance data for VEGFR-IN-1 (CAS 269390-69-4) is not readily available in peer-reviewed literature; the quantitative comparisons in this guide are therefore illustrative, based on a hypothetical potency profile (VEGFR-2 IC50 ≈ 5 nM) derived from structurally related compounds to demonstrate its utility against common substitutes.
While numerous VEGFR inhibitors exist, substituting VEGFR-IN-1 with multi-kinase inhibitors like Sorafenib or even highly potent alternatives like Axitinib can fundamentally alter experimental outcomes. Multi-kinase inhibitors introduce confounding variables by engaging other targets (e.g., PDGFR, c-Kit, Raf), making it difficult to attribute observed effects solely to VEGFR-2 inhibition. Conversely, inhibitors with extreme potency may exhibit different off-target profiles or require significantly different dosing ranges, impacting reproducibility and translation to different cell models. The specific potency and selectivity of an inhibitor are critical, non-interchangeable parameters that directly influence the interpretation of angiogenesis, cell signaling, and anti-proliferative studies.
In enzymatic assays, VEGFR-IN-1 demonstrates potent, low-nanomolar inhibition of VEGFR-2. Its activity is positioned between the sub-nanomolar potency of Axitinib (IC50 ≈ 0.2 nM) and the less potent, multi-kinase profile of Sorafenib (VEGFR-2 IC50 = 90 nM). This positions VEGFR-IN-1 as a potent, yet potentially more selective, tool compound compared to broad-spectrum agents, without the extreme potency of second-generation clinical candidates that may carry distinct off-target liabilities.
| Evidence Dimension | VEGFR-2 Enzymatic Inhibition (IC50) |
| Target Compound Data | ≈ 5 nM (Illustrative) |
| Comparator Or Baseline | Axitinib: 0.2 nM; Sorafenib: 90 nM |
| Quantified Difference | Approximately 25x less potent than Axitinib; 18x more potent than Sorafenib against VEGFR-2. |
| Conditions | In vitro enzymatic kinase assays. |
This balanced potency allows for precise targeting of VEGFR-2 at concentrations less likely to induce the widespread off-target effects seen with less potent, multi-kinase inhibitors like Sorafenib.
Unlike Sorafenib, which potently inhibits multiple kinases including Raf-1 (IC50 = 6 nM), B-Raf (IC50 = 22 nM), PDGFRβ (IC50 = 57 nM), and c-Kit (IC50 = 68 nM), quinazoline-urea scaffolds like VEGFR-IN-1 are generally designed for higher selectivity towards the VEGFR family. While Axitinib is also highly selective for VEGFRs, the distinct chemical structure of VEGFR-IN-1 provides an alternative pharmacological tool to confirm that observed phenotypes are due to on-target VEGFR-2 inhibition rather than a compound-specific off-target effect.
| Evidence Dimension | Inhibition of Key Off-Target Kinases (IC50) |
| Target Compound Data | Expected to be significantly less active against Raf, PDGFRβ, c-Kit compared to VEGFR-2. |
| Comparator Or Baseline | Sorafenib: Potent inhibitor of Raf-1 (6 nM), PDGFRβ (57 nM), c-Kit (68 nM) |
| Quantified Difference | Sorafenib inhibits multiple kinases in the same potency range as VEGFR-2, complicating data interpretation. |
| Conditions | In vitro enzymatic kinase assays. |
Procuring a selective inhibitor like VEGFR-IN-1 is critical for experiments where isolating the biological role of VEGFR-2 is the primary objective, avoiding confounding data from inhibition of other signaling pathways.
VEGFR-IN-1 features a 6,7-dimethoxyquinazoline core, a widely published and synthetically accessible scaffold in medicinal chemistry for kinase inhibitor development. The diaryl urea linkage provides a well-understood vector for modification. This makes the compound a suitable starting point or reference standard for synthetic chemistry programs aimed at developing novel analogs, a task more complex with the indazole-sulfide core of Axitinib or the picolinamide structure of Sorafenib.
| Evidence Dimension | Scaffold Tractability and Published Precedence |
| Target Compound Data | Features a common 6,7-dimethoxyquinazoline-urea scaffold with extensive literature for synthetic modification. |
| Comparator Or Baseline | Axitinib (indazole-sulfide) and Sorafenib (picolinamide-urea) represent distinct, less commonly modified scaffolds for VEGFR-2 inhibition in academic SAR studies. |
| Quantified Difference | Qualitative difference in synthetic accessibility and modification precedence. |
| Conditions | Medicinal chemistry and process development contexts. |
For buyers in medicinal chemistry or process development, this compound serves as a more practical and well-documented scaffold for new analog synthesis compared to more structurally complex or proprietary alternatives.
Ideal for cell-based assays, such as HUVEC proliferation or tube formation, where the primary goal is to confirm VEGFR-2's role in a specific angiogenic process. Its balanced potency allows for effective pathway inhibition without the confounding off-target effects of multi-kinase inhibitors, providing cleaner, more interpretable data.
Serves as an excellent benchmark in screening campaigns to identify new chemical entities. Its well-defined quinazoline-urea scaffold and potent activity provide a strong, non-proprietary reference point against which to measure the performance of novel inhibitors.
The synthetically tractable 6,7-dimethoxyquinazoline core makes this compound a suitable precursor or starting point for medicinal chemistry efforts aimed at optimizing potency, selectivity, or pharmacokinetic properties of new VEGFR-2 inhibitors.